molecular formula C30H46N2O14S2 B1666542 Aborenone CAS No. 25465-81-0

Aborenone

Cat. No. B1666542
CAS RN: 25465-81-0
M. Wt: 424.7 g/mol
InChI Key: HELVYVGHOJPCEV-UHFFFAOYSA-L
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Description

Aclatonium Napadisilate is a cholinergic agonist that has been shown to stimulates endocrine and exocrine pancreatic secretion.

Scientific Research Applications

1. Modeling and Conformation in Oligofluorenes

A study by Marcon et al. (2006) utilized molecular modeling to investigate the packing and conformation of oligofluorene molecules, which are closely related to aborenone. This research provided insights into the conformational defects of the chains and explored the interaction potentials between fluorene and fluorenone units, crucial for understanding the material's properties in various applications (Marcon, V., van der Vegt, N. V. D., Wegner, G., & Raos, G., 2006).

2. Relations between Structure and Photophysical Properties

Lukes et al. (2009) conducted a systematic study on fluorenone, closely related to aborenone, focusing on the impact of the central keto defect on geometry and photophysical properties. This research is significant for designing optical materials and understanding excitation-relaxation phenomena in time-dependent optical experiments (Lukes, V., Šolc, R., Lischka, H., & Kauffmann, H., 2009).

3. Fluorenone–Thiophene-Based Donor–Acceptor Oligomers

Porzio et al. (2010) synthesized and studied oligomers alternating between thiophene and fluorenone residues, assessing their effect on electronic properties and packing. This research is pertinent to the development of materials for applications like photovoltaic cells, highlighting the role of fluorenone in close-packing induction (Porzio, W., Destri, S., Pasini, M., et al., 2010).

4. Intermolecular-Charge-Transfer-Induced Fluorescence Quenching

The study by Lin et al. (2016) delved into the fluorescence quenching of fluorenone in protic solvent, proposing charge transfer along the hydrogen bond in excited states. This research offers insights into the photochemical reactions and their impact on fluorescence, which is crucial for the development of photonic applications (Lin, T., Liu, X., Lou, Z., Hou, Y., & Teng, F., 2016).

5. Synthesis and Characterisation of Fluorenones

Shi and Glorius (2013) explored the synthesis of fluorenones, including aborenone, via an intramolecular oxidative acylation process. This study contributes to understanding the synthetic pathways of such compounds, which is important for their application in various fields (Shi, Z., & Glorius, F., 2013).

6. Nonlinear Optical Properties and Applications

Semin et al. (2021) reviewed the nonlinear optical (NLO) properties of fluorenone materials, emphasizing their applications in photonic and optoelectronic fields. This review provides comprehensive insights into the potential of these materials for applications like solar cells and sensors (Semin, S., Li, X., Duan, Y., & Rasing, T., 2021).

properties

CAS RN

25465-81-0

Product Name

Aborenone

Molecular Formula

C30H46N2O14S2

Molecular Weight

424.7 g/mol

IUPAC Name

(3S,3aS,5aS,5bS,7aR,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,10,11,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one

InChI

InChI=1S/C30H48O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-24H,9-12,14-18H2,1-8H3/t20-,22+,23-,24-,27+,28-,29-,30+/m0/s1

InChI Key

HELVYVGHOJPCEV-UHFFFAOYSA-L

Isomeric SMILES

CC(C)[C@@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C

SMILES

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(=O)C5(C)C)C)C)C)C

Canonical SMILES

CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]

Appearance

Solid powder

Other CAS RN

55077-30-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

acetyllactoylcholine-1,5-naphthalenedisulfonate
aclatonium napadisilate
TM 723

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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